molecular formula C25H21F2N3O2S B2437801 2-FLUORO-N-{2-[3-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE CAS No. 532973-31-2

2-FLUORO-N-{2-[3-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE

Cat. No.: B2437801
CAS No.: 532973-31-2
M. Wt: 465.52
InChI Key: FLLRMOSPXNNTQZ-UHFFFAOYSA-N
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Description

2-FLUORO-N-{2-[3-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes fluorinated phenyl and indole groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-{2-[3-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-fluorophenyl isocyanate, which is then reacted with various intermediates to form the final product. Common reaction conditions include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-{2-[3-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of fluorinated carboxylic acids, while reduction may yield fluorinated amines.

Scientific Research Applications

2-FLUORO-N-{2-[3-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-{2-[3-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-FLUORO-N-(2-FLUORO-PHENYL)-BENZAMIDE
  • 2-FLUORO-N-(2-PHENYLETHYL)BENZAMIDE
  • 2-FLUORO-N-(2-HYDROXYPHENYL)BENZAMIDE

Uniqueness

2-FLUORO-N-{2-[3-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE is unique due to its specific combination of fluorinated phenyl and indole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O2S/c26-19-9-3-1-7-17(19)25(32)28-13-14-30-15-23(18-8-2-6-12-22(18)30)33-16-24(31)29-21-11-5-4-10-20(21)27/h1-12,15H,13-14,16H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLRMOSPXNNTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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